2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a pyrazine ring substituted with a bromophenyl group and a fluorobenzyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring. This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the brominated pyrazine with a thiol derivative under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with 4-fluorobenzylamine and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like NBS, while nucleophilic substitutions might use reagents such as sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazine ring, which is a common pharmacophore in many bioactive molecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The bromophenyl and fluorobenzyl groups are often found in compounds with anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyrazine ring could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-4-[(2-chloro-4-fluorobenzyl)thio]-6-methylpyrimidine-5-carboxylic acid
- 3-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups and the presence of both bromophenyl and fluorobenzyl moieties. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S/c20-14-3-7-16(8-4-14)24-10-9-22-18(19(24)26)27-12-17(25)23-11-13-1-5-15(21)6-2-13/h1-10H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVTZXLOICRUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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